乙酰丙酮钒酰

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

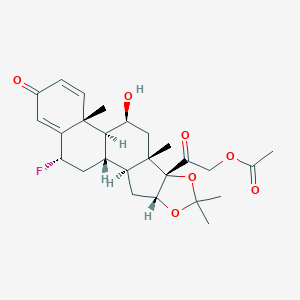

Vanadyl acetylacetonate (VAC) is an organometallic compound containing both vanadium and acetylacetonate ligands. It is an important compound due to its unique properties, which make it useful in a variety of applications, including scientific research, laboratory experiments, and industrial processes.

科学研究应用

1. 氧化反应中的催化剂

乙酰丙酮钒酰 (VO(acac)2) 用作各种氧化反应中的催化剂。例如,它催化蒽的过氧化氢氧化成蒽醌,展示了其在配位化学和过渡金属配合物反应中的潜力 (查尔顿和普罗科普丘克,2011)。

2. 结构研究

VO(acac)2 一直是结构研究的主题,例如确定其晶体结构。这项研究有助于更深入地了解其分子几何和键合特性 (道奇、坦普尔顿和扎尔金,1960)。

3. 电化学研究

该化合物在电化学研究中也很重要。已经研究了乙腈中乙酰丙酮钒酰在汞电极上的电解还原,提供了对这类配合物的电化学行为和反应机理的见解 (北村、山下和今井,1976)。

4. 有机合成

在有机合成中,VO(acac)2 用作在微波辐射下无溶剂合成苯并咪唑的催化剂。这证明了其在促进和优化有机反应过程中的效用 (德伊、戴布和达尔,2011)。

5. 与其他分子的相互作用

还对乙酰丙酮钒酰与其他分子(如 1,4-二氧六环)的相互作用进行了研究。这些研究有助于理解络合物的形成和分子间相互作用 (迪克曼、哈默、尼伯格和雷诺兹,1970)。

6. 光谱研究

乙酰丙酮钒酰已用于光谱研究(如电子自旋共振 (ESR) 研究),以了解钒酰离子配合物的电子结构。此类研究提供了有关这些配合物的磁性和电子性质的宝贵信息 (基维尔森和李,1964)。

7. 类固醇氧化中的催化

已经发现它对类固醇烯烃的烯丙基氧化有效,证明了其在特定有机转化和药物化学应用中的潜力 (格兰杰和帕里什,2015)。

8. 表面化学和催化

VO(acac)2 已用于表面化学,特别是制备负载型 MCM-48 钒氧化物催化剂。这突出了其在为各种化学反应创建复杂催化剂系统中的作用 (巴尔特斯、卡西尔斯、沃特、韦克豪森、斯洪赫特和范桑特,2001)。

作用机制

Target of Action

The primary target of vanadyl acetylacetonate is the insulin receptor, specifically the protein kinase B (PKB/Akt) and glycogen synthase kinase 3 (GSK-3) . These proteins play a crucial role in the regulation of glucose metabolism, making them a significant target for diabetes treatment .

Mode of Action

Vanadyl acetylacetonate interacts with its targets by stimulating the phosphorylation of PKB/Akt and GSK-3 . This interaction results in an increase in the phosphorylation of the insulin receptor beta subunit, allowing for a prolonged activation of IRS-1, PKB, and GSK-3 . This process enables these proteins to exert their anti-diabetic properties .

Biochemical Pathways

Vanadyl acetylacetonate affects the biochemical pathways related to glucose metabolism. It has been shown to restore the hepatic glycolytic pathway by upregulating and downregulating the mRNA expression of glucokinase and L-type pyruvate kinase and phosphoenolpyruvate .

Pharmacokinetics

The pharmacokinetics of vanadyl acetylacetonate involves its absorption, distribution, metabolism, and excretion (ADME). After administration, it is rapidly absorbed, with T(max) values ranging from 0.9 +/- 0.3 h for subcutaneous injection to 3.0 +/- 0.9 h for intragastric administration . The average absolute bioavailabilities for intragastric administrations at a single dose of 3, 6, and 10 mg V/kg were 34.7%, 28.1%, and 22.8%, respectively . It is widely distributed in various tissues and accumulates more in the femur tissue .

Result of Action

The action of vanadyl acetylacetonate results in significant molecular and cellular effects. It has been shown to inhibit the proliferation of various cell lines, with the inhibition correlated with a block in the G2/M phase of the cell cycle and an increase in cdc2 phosphorylation . It also modulates the activation of mitogen-activated protein kinases (MAPKs) in a cell-dependent manner .

Action Environment

The action, efficacy, and stability of vanadyl acetylacetonate can be influenced by various environmental factors. For instance, it has been shown that the compound is preferentially sequestered in malignant tissue . Furthermore, the compound’s stability and action can be affected by the presence of other substances in the environment, such as other metal ions or chelating agents .

安全和危害

未来方向

Vanadium compounds, including Vanadyl acetylacetonate, are promising agents in the therapeutic treatment of diabetes mellitus . They are also potential chemoprevention agents for cancer . The ultimate goal of this effort is towards the development of catalysts that impart the selectivities, reactivity, and atom economy needed for cost-effective approaches to a variety of critical chemical transformations .

生化分析

Biochemical Properties

Vanadyl acetylacetonate exhibits insulin mimetic properties, in that it can stimulate the phosphorylation of protein kinase B (PKB/Akt) and glycogen synthase kinase 3 (GSK-3) . It has also been shown to inhibit tyrosine phosphatase (PTPase), such as PTP1B, which dephosphorylates the insulin receptor beta subunit . This allows for a prolonged activation of IRS-1, PKB, and GSK-3, allowing them to exert their anti-diabetic properties .

Cellular Effects

Vanadyl acetylacetonate has been shown to have antiproliferative activities on different cell lines . It can modulate cell cycle and affect proliferation . It also exhibits insulin mimetic properties, stimulating the phosphorylation of protein kinase B (PKB/Akt) and glycogen synthase kinase 3 (GSK-3) . This can influence cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of Vanadyl acetylacetonate involves its interaction with various biomolecules. It has been shown to inhibit tyrosine phosphatase (PTPase), such as PTP1B . This results in an increase in the phosphorylation of the insulin receptor beta subunit, allowing for a prolonged activation of IRS-1, PKB, and GSK-3 . This can lead to changes in gene expression and cellular metabolism .

Temporal Effects in Laboratory Settings

It has been shown that the compound can have long-term effects on cellular function .

Dosage Effects in Animal Models

In animal models, Vanadyl acetylacetonate has been shown to improve hyperglycemia and aberrant glucose homeostasis . The effects of the product can vary with different dosages

Metabolic Pathways

Vanadyl acetylacetonate is involved in various metabolic pathways. It can stimulate the phosphorylation of protein kinase B (PKB/Akt) and glycogen synthase kinase 3 (GSK-3) . This can affect metabolic flux or metabolite levels .

Subcellular Localization

It has been shown to interact with various biomolecules, which could potentially direct it to specific compartments or organelles .

属性

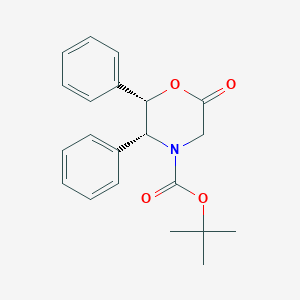

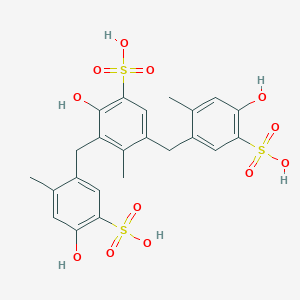

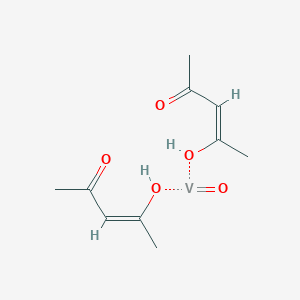

| { "Design of the Synthesis Pathway": "Vanadyl acetylacetonate can be synthesized through a reaction between vanadyl chloride and acetylacetone in the presence of a base.", "Starting Materials": ["Vanadyl chloride", "Acetylacetone", "Base (such as sodium hydroxide or potassium hydroxide)"], "Reaction": ["Dissolve vanadyl chloride in a solvent, such as ethanol or methanol.", "Add acetylacetone to the solution and stir.", "Add a base, such as sodium hydroxide or potassium hydroxide, to the solution.", "Heat the solution under reflux for several hours.", "Filter the resulting precipitate and wash with a solvent, such as ethanol or methanol.", "Dry the product under vacuum." ] } | |

CAS 编号 |

3153-26-2 |

分子式 |

C10H16O5V |

分子量 |

267.17 g/mol |

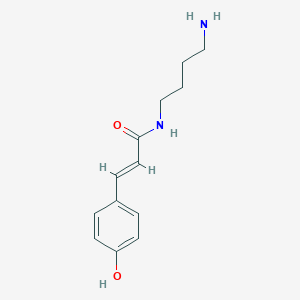

IUPAC 名称 |

4-hydroxypent-3-en-2-one;oxovanadium |

InChI |

InChI=1S/2C5H8O2.O.V/c2*1-4(6)3-5(2)7;;/h2*3,6H,1-2H3;; |

InChI 键 |

FSJSYDFBTIVUFD-UHFFFAOYSA-N |

手性 SMILES |

C/C(=C/C(=O)C)/O.C/C(=C/C(=O)C)/O.O=[V] |

SMILES |

CC(=CC(=O)C)O.CC(=CC(=O)C)O.O=[V] |

规范 SMILES |

CC(=CC(=O)C)O.CC(=CC(=O)C)O.O=[V] |

其他 CAS 编号 |

3153-26-2 |

物理描述 |

Blue or green powder; Slightly soluble in water; [MSDSonline] |

Pictograms |

Irritant |

同义词 |

acetyl acetonate acetyl acetonate, chromium (III) salt acetyl acetonate, copper (+2) salt acetyl acetonate, manganese (II) salt acetyl acetonate, manganese (III) salt acetyl acetonate, potassium salt acetyl acetonate, sodium salt acetylacetonate chromium(III) acetylacetonate copper acetylacetonate copper(II) acetylacetonate Cu(II) acetyl acetonate cupric acetylacetonate manganese acetylacetonate Nd(III)-acetylacetonate vanadyl acetylacetonate |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。